molecular formula C14H17N3S B2564525 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 923791-52-0

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B2564525
CAS No.: 923791-52-0
M. Wt: 259.37
InChI Key: DLMLHZQIPWEQGL-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety

Scientific Research Applications

Future Directions

The future directions for “1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the diverse biological activities exhibited by thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The mixture is often refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine stands out due to its unique combination of a thiazole ring and a piperazine moiety, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMLHZQIPWEQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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